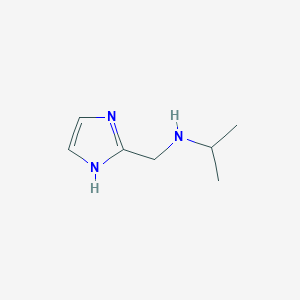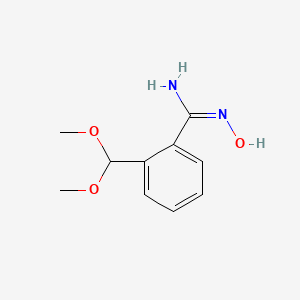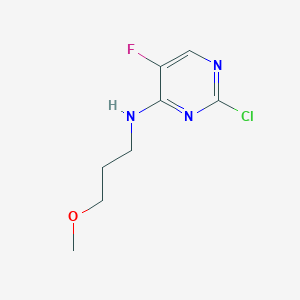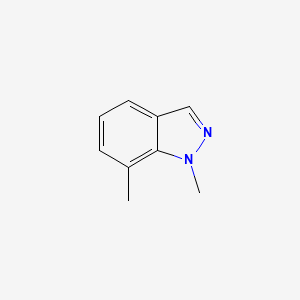![molecular formula C13H10ClN3O2S B1426747 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1311275-32-7](/img/structure/B1426747.png)
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine
Vue d'ensemble
Description
“4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine” is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the incorporation of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . This method provides a robust approach for preparing this type of pyrrolo[2,3-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The compound’s molecular weight is 307.76 .
Chemical Reactions Analysis
“this compound” binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA . This compound also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 212–214 ℃ . The compound’s molecular weight is 307.76 .
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the versatility of pyrrolo[3,2-d]pyrimidine derivatives in the synthesis of novel heterocyclic systems. For instance, studies have reported the synthesis of tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and triazolo[1,5-c]pyrrolo-[3,2-e]pyrimidines, showcasing the potential of these derivatives as scaffolds for the development of antibacterial agents (Dave & Shah, 2002). Furthermore, the synthesis of a new heterocyclic system, 4H-pyrrolo[2,3,4-de]pyrimido[5′,4′:5,6][1,3]diazepino[1,7-a]indole, has been reported, highlighting the potential for creating novel compounds with unique properties (Tumkevičius & Masevičius, 2004).
Potential Antibacterial Agents
Studies have focused on synthesizing and evaluating pyrrolo[3,2-d]pyrimidine derivatives for their antibacterial properties. For example, a series of N5-substituted pyrrolo[3,2-d]pyrimidines have been screened against a panel of human tumor cell lines, with some compounds showing promise as antiproliferative agents, suggesting their potential in the development of new antibacterial therapies (Cawrse et al., 2019).
Development of Anticancer Therapeutics
Research into pyrrolo[3,2-d]pyrimidine derivatives has also explored their potential as anticancer therapeutics. Modifications to the pyrimidine ring, particularly at the N5 position of the pyrrole ring, have been studied, with findings suggesting that these compounds may act as DNA or RNA alkylators. This highlights the importance of the N5 position in developing antiproliferative lead compounds based on the pyrrolo[3,2-d]pyrimidine scaffold (Cawrse et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is crucial for bacterial DNA replication, while RNA polymerase is essential for transcription, the process of creating an RNA copy of a DNA sequence.
Mode of Action
This compound binds to DNA gyrase, preventing it from breaking down bacterial DNA . It also binds to RNA polymerase, which likely disrupts the transcription process . These interactions inhibit the growth of bacteria, making the compound effective against bacterial infections.
Result of Action
The binding of this compound to DNA gyrase and RNA polymerase inhibits the growth of bacteria . This inhibition is particularly effective against Staphylococcus and Mycobacterium tuberculosis , making the compound a potential treatment for infections caused by these bacteria.
Safety and Hazards
Orientations Futures
Future research on “4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine” and its derivatives could focus on their potential as antimicrobial agents, given their effectiveness against staphylococcus and Mycobacterium tuberculosis . Additionally, the robust synthesis method using a microwave technique presents opportunities for the development of new pyrrolo[2,3-d]pyrimidine derivatives .
Analyse Biochimique
Biochemical Properties
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine has been found to interact with several enzymes and proteins. It binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . It also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Cellular Effects
In cellular processes, this compound has shown to exert significant effects. It has been tested in vitro against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . The compound was found to be most active towards MCF7 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The molecular docking study showed promising binding affinities of this compound against Bcl2 anti-apoptotic protein . It also influences gene expression levels, with P53, BAX, DR4, and DR5 being up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Propriétés
IUPAC Name |
4-chloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(17)13(14)16-8-15-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFDYYLYTLVJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)
![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)





![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426679.png)
![Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate](/img/structure/B1426682.png)


